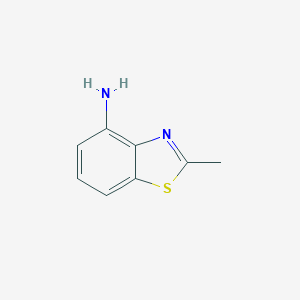

4-Amino-2-methylbenzothiazole

Overview

Description

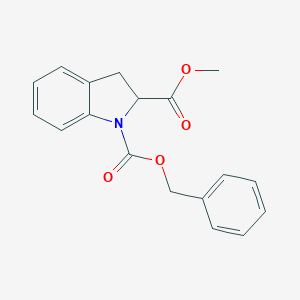

4-Amino-2-methylbenzothiazole is a derivative of 2-aminobenzothiazole, a compound that has garnered significant interest due to its utility in synthetic organic chemistry and its biological activity. The chemistry of 2-aminobenzothiazoles has been extensively studied, with a variety of synthetic methods and chemical reactions developed to explore their potential in various fields10.

Synthesis Analysis

Several synthetic routes have been developed for 2-aminobenzothiazoles, which could be adapted for the synthesis of this compound. A metal-free synthesis from aryl isothiocyanates and formamides has been described, which involves the formation of aminyl radicals and subsequent cyclization . Another metal-free method uses cyclohexanones and thioureas with catalytic iodine and molecular oxygen to achieve the synthesis under mild conditions . Additionally, an iodine-catalyzed synthesis from anilines, sulfur monochloride, and isocyanides has been reported . These methods highlight the versatility and range of conditions under which 2-aminobenzothiazoles can be synthesized.

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazoles has been studied using various techniques. For instance, the X-ray structure of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, derived from 2-aminobenzothiazole, reveals a slightly warped ring system with the sulfur atom participating in molecular π-bonding . Another study on N-(4-methylbenzothiazole-2-yl)-1-(4-trifluoromethylphenyl)-O,O-dipropyl-α-aminophosphonate provides insights into the crystal structure of benzothiazole derivatives .

Chemical Reactions Analysis

2-Aminobenzothiazoles undergo various chemical reactions, including ring expansion with alkynyl carboxylic acids to form 1,4-benzothiazines . They also exhibit nucleophilic properties, as demonstrated by their reactions with superelectrophilic compounds, leading to the formation of sigma-adducts . The reactivity of these compounds can be influenced by substituents on the thiazole ring, which can affect their nucleophilicity and basicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazoles have been investigated using spectroscopic and quantum chemical studies. For example, vibrational investigations of 2-amino-4-methoxybenzothiazole have been carried out, and its electronic structure has been analyzed by UV-Visible and NMR spectroscopies . These studies provide valuable information on the influence of substituents on the benzothiazole ring and can be used to infer properties of this compound.

Scientific Research Applications

Antitumor Applications

4-Amino-2-methylbenzothiazole derivatives have shown significant potential in antitumor applications. A study highlighted the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds exhibited potent antitumor properties in vitro and in vivo, and one such prodrug demonstrated significant effects against breast and ovarian xenograft tumors (Bradshaw et al., 2002). Similarly, other studies have synthesized and evaluated the antitumor activities of 4-thiazolidinones containing benzothiazole moiety, showing promising results against various cancer cell lines (Havrylyuk et al., 2010).

Analytical Chemistry Applications

In the field of analytical chemistry, 2-amino-4-methylbenzothiazole has been analyzed using High-Performance Liquid Chromatography (HPLC). This method provided a rapid and accurate quantitative analysis of 2-amino-4-methylbenzothiazole (Zheng Yuan, 2011).

Antibacterial Applications

Benzothiazole derivatives, including this compound, have been utilized in forming Schiff bases and their Zn(II) chelates, which were characterized and screened for their antibacterial properties against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Surface Chemistry Applications

An experimental and theoretical study on the surface-enhanced Raman scattering (SERS) of 2-amino-4-methylbenzothiazole adsorbed on colloidal silver particles revealed insights into the adsorptive behavior and the interaction with the silver surface, indicating its potential use in surface chemistry and sensor technology (Sarkar et al., 2005).

Corrosion Inhibition

This compound and its derivatives have been studied for their potential as corrosion inhibitors. For instance, a study combined 2-amino-4-methylbenzothiazole with other compounds to enhance the corrosion protection of mild steel in acidic environments (Shainy et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

4-Amino-2-methylbenzothiazole is a derivative of 2-aminobenzothiazole, which is known to be a key component in the design of biologically active compounds .

Mode of Action

It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

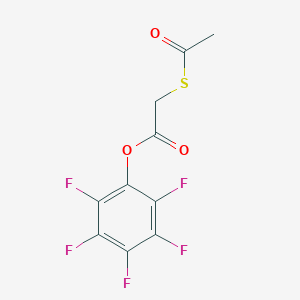

2-methyl-1,3-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHNZZOVSWNSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 4-Amino-2-methylbenzothiazole?

A1: this compound is susceptible to thiocyanation, meaning a thiocyano group (-SCN) can be introduced into its structure. Interestingly, the thiocyano group preferentially attaches at the 7th position of the benzothiazole ring, resulting in the formation of 7-thiocyano-4-amino-2-methylbenzothiazole. [] This regioselectivity is noteworthy and can be attributed to the electronic and steric influences of the substituents already present on the benzothiazole ring.

Q2: What is the structural significance of the thiocyanation reaction with this compound?

A2: The thiocyanation of this compound doesn't just stop at adding a thiocyano group. This reaction paves the way for the formation of a new heterocyclic ring system. Specifically, the introduced thiocyano group can undergo further reaction with the existing amino group on the benzothiazole, leading to the creation of a novel angular benzobisthiazole structure. [] The formation of such fused ring systems is of considerable interest in medicinal chemistry and materials science due to their potential for unique biological activities and physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)